molecular formula C6H5FN2O2 B594291 Methyl 5-fluoropyrimidine-2-carboxylate CAS No. 1227575-47-4

Methyl 5-fluoropyrimidine-2-carboxylate

Cat. No.: B594291
CAS No.: 1227575-47-4
M. Wt: 156.116
InChI Key: BAWZGVWTHJYDFE-UHFFFAOYSA-N
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Description

Methyl 5-fluoropyrimidine-2-carboxylate is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorine atom at the 5-position of the pyrimidine ring and a carboxylate ester group at the 2-position makes this compound unique and valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoropyrimidine-2-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with methanol in the presence of a strong acid catalyst to form the desired ester . Another approach involves the direct fluorination of methyl pyrimidine-2-carboxylate using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process while maintaining consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoropyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-fluoropyrimidine-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoropyridine-4-carboxylate
  • Methyl 5-methylpyrimidine-2-carboxylate
  • Methyl 2-fluoropyrimidine-4-carboxylate

Uniqueness

Methyl 5-fluoropyrimidine-2-carboxylate is unique due to the specific positioning of the fluorine atom and the ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-fluoropyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWZGVWTHJYDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693269
Record name Methyl 5-fluoropyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227575-47-4
Record name Methyl 5-fluoropyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-fluoropyrimidine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-fluoropyrimidine-2-carbonitrile (513 mg, 4.17 mmol) in MeOH (5 mL) was added 5 mL of concentrated HCl. The mixture was stirred at 80° C. for 2 h. The solution was allowed to cool to room temperature and then treated with a small amount of saturated aqueous NaHCO3 solution and a larger amount of solid NaHCO3. The solution was used to keep everything homogeneous. When the pH reached 6-7 the aqueous layer was extracted with 10% EtOAc/DCM. The combined organic layers containing the ester were dried over Na2SO4. The aqueous layer was acidified to pH 3-4 with 1N HCl and then extracted with 10% EtOAc/DCM to afford the acid. The ester layer was filtered, concentrated in vacuo to a white solid (460 mg, 71%). MS (ESI): mass calcd. C6H5FN2O2, 156.03; m/z found, 157.1 [M+H]+. 1H NMR (500 MHz, CDCl3): 8.80 (s, 2H), 4.07 (s, 3H).
Quantity
513 mg
Type
reactant
Reaction Step One
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5 mL
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Reaction Step One
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5 mL
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Reaction Step One
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0 (± 1) mol
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